molecular formula C25H26ClN3O3 B6525826 3-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-1-(4-chlorophenyl)-3-(3-hydroxypropyl)urea CAS No. 946358-84-5

3-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-1-(4-chlorophenyl)-3-(3-hydroxypropyl)urea

Cat. No.: B6525826
CAS No.: 946358-84-5
M. Wt: 451.9 g/mol
InChI Key: YFGKBMRJKHBGNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a carbazole core substituted with a 2-hydroxypropyl chain and a urea moiety linked to a 4-chlorophenyl group and a 3-hydroxypropyl chain. The carbazole scaffold is renowned for its pharmacological versatility, including antidiabetic, antioxidant, and enzyme-modulating activities . The urea group in this compound likely enhances hydrogen-bonding interactions with biological targets, such as cryptochrome proteins or glucose metabolism enzymes, while the 4-chlorophenyl group may improve lipophilicity and membrane permeability .

Properties

IUPAC Name

1-(3-carbazol-9-yl-2-hydroxypropyl)-3-(4-chlorophenyl)-1-(3-hydroxypropyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26ClN3O3/c26-18-10-12-19(13-11-18)27-25(32)28(14-5-15-30)16-20(31)17-29-23-8-3-1-6-21(23)22-7-2-4-9-24(22)29/h1-4,6-13,20,30-31H,5,14-17H2,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFGKBMRJKHBGNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2CC(CN(CCCO)C(=O)NC4=CC=C(C=C4)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-1-(4-chlorophenyl)-3-(3-hydroxypropyl)urea , also known by its CAS number 325986-38-7, is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C24H25ClN2O4SC_{24}H_{25}ClN_{2}O_{4}S, with a molecular weight of approximately 472.984 g/mol. The structure consists of a carbazole moiety, which is known for its biological significance, linked to a urea group and substituted with hydroxypropyl and chlorophenyl groups.

PropertyValue
Molecular FormulaC24H25ClN2O4S
Molecular Weight472.984 g/mol
Density1.4 ± 0.1 g/cm³
Boiling Point660.7 ± 65.0 °C
LogP6.12
Flash Point353.4 ± 34.3 °C

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in critical cellular processes. The carbazole component is known to exhibit antioxidant and anti-inflammatory properties, while the sulfonamide linkage may inhibit specific enzyme activities, contributing to its overall bioactivity.

  • Antimicrobial Activity : Research indicates that derivatives of carbazole possess significant antibacterial and antifungal properties. For instance, studies have shown that N-substituted carbazoles demonstrate effective inhibition against various bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as fungal strains like Candida albicans .
  • Anticancer Potential : Compounds containing the carbazole structure have been evaluated for their anticancer properties, particularly their ability to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .
  • Enzyme Inhibition : The sulfonamide group in the structure is known to mimic natural substrates, allowing it to inhibit enzymes such as carbonic anhydrase and certain kinases, which play pivotal roles in metabolic pathways .

Case Studies

Several studies have highlighted the biological efficacy of compounds related to the structure of this compound:

  • Antimicrobial Evaluation : A study conducted by Reddy et al. synthesized various N-substituted carbazoles and evaluated their antimicrobial activities. Notably, compounds exhibited zones of inhibition ranging from 12.6 mm to 22.3 mm against bacterial strains at a concentration of 100 µg/mL .
  • Anticancer Activity : Research by Sharma et al. demonstrated that specific N-alkylcarbazole derivatives inhibited STAT3 activation significantly, suggesting potential applications in cancer therapy . The compounds showed inhibition rates of up to 95% at concentrations as low as 50 µM.

Comparison with Similar Compounds

Comparison with Structurally Similar Carbazole Derivatives

Functional Group Analysis

  • Urea vs.
  • Chlorophenyl vs. Fluorophenyl : The 4-chlorophenyl group in the target compound likely increases lipophilicity compared to the 2’-fluoro-5’-methoxyphenyl group in 7b, which could improve blood-brain barrier penetration .
  • Hydroxypropyl Chains : The dual hydroxypropyl chains in the target compound may enhance aqueous solubility relative to tert-butoxycarbonyl-protected analogs like 9b, which prioritize synthetic stability over bioavailability .

Research Findings and Implications

  • Antidiabetic Potential: The urea and hydroxypropyl motifs in the target compound align with the pharmacophore of Chiglitazar, a PPAR modulator, suggesting possible dual agonism (e.g., PPAR-α/γ) for glycemic control .
  • Structural Limitations : Unlike mahanine derivatives (tetracyclic carbazoles), the target compound’s tricyclic structure may limit GLUT4 translocation efficacy but reduce off-target toxicity .
  • Antioxidant Activity : High conjugation in bisgerayafoline D correlates with radical scavenging, but the target compound’s urea group may redirect activity toward enzyme inhibition .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.